![molecular formula C20H36O2Si2 B13994608 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound characterized by the presence of vinyl and phenylene groups, as well as tert-butyldimethylsilane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) typically involves the reaction of 5-vinyl-1,3-phenylene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butyldimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexane derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilane moieties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its unique structural properties.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of vinyl and phenylene groups, which can participate in various chemical reactions. The tert-butyldimethylsilane moieties provide steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
((5-Vinyl-1,3-phenylene)bis(oxy))bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tert-butyldimethylsilane.
((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldiphenylsilane): Similar structure but with tert-butyldiphenylsilane groups.
Uniqueness: The presence of tert-butyldimethylsilane groups in ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) provides unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C20H36O2Si2 |
|---|---|
Molecular Weight |
364.7 g/mol |
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-ethenylphenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H36O2Si2/c1-12-16-13-17(21-23(8,9)19(2,3)4)15-18(14-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3 |
InChI Key |
RHMQZMRZZVIEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
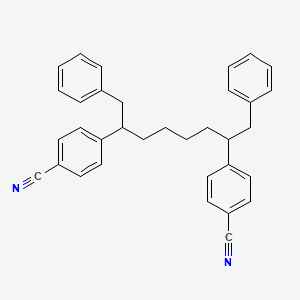
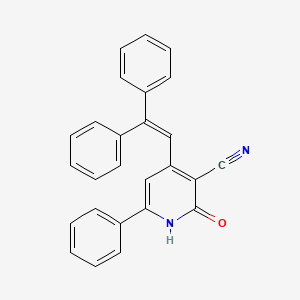
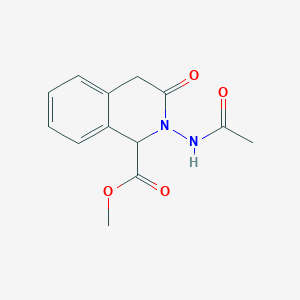
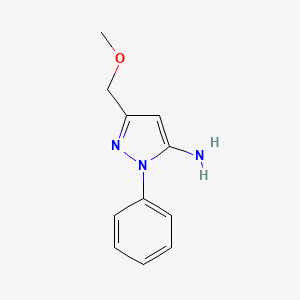

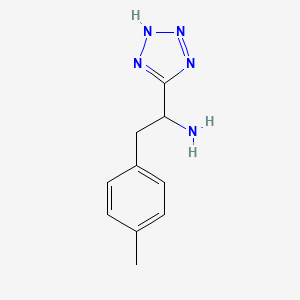
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
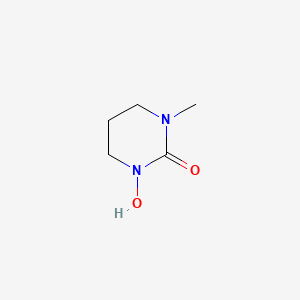
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
